

Benchmarking S-Methyl-N,N-diethylthiocarbamate Sulfone: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *S-Methyl-N,N-diethylthiocarbamate Sulfone*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **S-Methyl-N,N-diethylthiocarbamate Sulfone** (DETC-Me Sulfone) against its parent compound, Disulfiram, and its fellow metabolite, S-Methyl-N,N-diethylthiocarbamate Sulfoxide (DETC-Me Sulfoxide). This document summarizes key performance data, outlines detailed experimental protocols, and visualizes relevant biological pathways to support further research and development.

Introduction

S-Methyl-N,N-diethylthiocarbamate Sulfone is a metabolite of Disulfiram, a long-standing therapeutic for alcohol use disorder.[1][2][3] The pharmacological activity of Disulfiram is primarily attributed to its metabolites, which are potent inhibitors of aldehyde dehydrogenase (ALDH), the enzyme responsible for detoxifying acetaldehyde, a toxic byproduct of ethanol metabolism.[1][3] This guide focuses on DETC-Me Sulfone, providing a comparative analysis of its efficacy and biological activities against Disulfiram and DETC-Me Sulfoxide.

Comparative Data

The following tables summarize the key quantitative data for **S-Methyl-N,N-diethylthiocarbamate Sulfone** and its comparators.

Table 1: Aldehyde Dehydrogenase (ALDH) Inhibition

Compound	Assay Condition	IC50 (μM)	Reference
S-Methyl-N,N-diethylthiocarbamate Sulfone	Detergent-solubilized mitochondria	0.53 ± 0.11	[3]
Intact mitochondria	9.2 ± 3.6	[3]	
In vitro (rat liver mitochondrial low K _m ALDH)	0.42 ± 0.04	[1]	
In vitro (rat liver mitochondrial low K _m ALDH)	3.8	[2]	
S-Methyl-N,N-diethylthiocarbamate Sulfoxide	Detergent-solubilized mitochondria	0.93 ± 0.04	[3]
Intact mitochondria	0.95 ± 0.30	[3]	
Disulfiram	Detergent-solubilized mitochondria	7.4 ± 1.0	[3]
In vitro (rat liver mitochondrial low K _m ALDH)	7.5 ± 1.2	[1]	

Table 2: In Vivo ALDH2 Inhibition

Compound	Parameter	Value	Species	Reference
S-Methyl-N,N-diethylthiocarbamate Sulfone	ID50	170 μmol/kg (31 mg/kg)	Rat	[2]

Table 3: Antimicrobial Activity against Pseudomonas aeruginosa

Compound	Activity	Finding	Reference
S-Methyl-N,N-diethylthiocarbamate Sulfone	In vitro PaBADH inhibition	Potent inhibitor	[4]
In situ PaBADH inactivation and growth arrest	Significant	[4]	
S-Methyl-N,N-diethylthiocarbamate Sulfoxide	In vitro PaBADH inhibition	Less potent than sulfone	[4]
Disulfiram	In vitro PaBADH inhibition	Less potent than S-methyl-N,N-diethyldithiocarbamoyl sulfone	[4]

Note: Direct Minimum Inhibitory Concentration (MIC) values for **S-Methyl-N,N-diethylthiocarbamate Sulfone** were not available in the searched literature. The table reflects the rank order of potency in inhibiting a key bacterial enzyme.

Experimental Protocols

Synthesis of S-Methyl-N,N-diethylthiocarbamate Sulfone

A detailed, step-by-step synthesis protocol for **S-Methyl-N,N-diethylthiocarbamate Sulfone** from its thiocarbamate precursor was not explicitly found in the reviewed literature. However, a general approach involves the oxidation of the corresponding sulfide (S-Methyl-N,N-diethylthiocarbamate). Standard oxidizing agents for converting sulfides to sulfones include hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA).[5]

General Oxidative Protocol (Example):

- Dissolve S-Methyl-N,N-diethylthiocarbamate in a suitable organic solvent (e.g., methanol, acetic acid).
- Cool the solution in an ice bath.

- Add an excess of the oxidizing agent (e.g., a solution of potassium permanganate or hydrogen peroxide) dropwise while monitoring the reaction temperature.
- Stir the reaction mixture at room temperature until the starting material is consumed (monitored by thin-layer chromatography).
- Quench the reaction by adding a suitable quenching agent (e.g., sodium bisulfite for permanganate).
- Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain pure **S-Methyl-N,N-diethylthiocarbamate Sulfone**.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This protocol is adapted from methodologies described for assessing the inhibition of mitochondrial ALDH.

Materials:

- Rat liver mitochondria (or purified ALDH2)
- Potassium phosphate buffer (pH 7.4)
- NAD⁺
- Acetaldehyde (substrate)
- **S-Methyl-N,N-diethylthiocarbamate Sulfone** and comparator compounds
- Spectrophotometer

Procedure:

- Prepare a reaction mixture containing potassium phosphate buffer, NAD⁺, and the mitochondrial preparation or purified enzyme.
- Add the test inhibitor (**S-Methyl-N,N-diethylthiocarbamate Sulfone** or comparators) at various concentrations and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
- Initiate the reaction by adding the substrate, acetaldehyde.
- Monitor the rate of NADH formation by measuring the increase in absorbance at 340 nm over time.
- Calculate the initial reaction velocities and determine the concentration of the inhibitor that causes 50% inhibition (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This protocol is based on methods used to assess the neuroprotective effects of NMDA receptor antagonists.

Materials:

- Primary cortical neuron cultures
- Neurobasal medium supplemented with B27 and L-glutamine
- Glutamate
- **S-Methyl-N,N-diethylthiocarbamate Sulfone** and comparator compounds
- Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

- Plate primary cortical neurons in 96-well plates and culture for 7-10 days.

- Pre-treat the neurons with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).
- Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 50-100 μ M) for a defined period (e.g., 24 hours).
- Assess cell viability by measuring the release of LDH into the culture medium using a commercially available kit.
- Calculate the percentage of neuroprotection conferred by the test compounds relative to the glutamate-treated control.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for determining the MIC of a compound against a bacterial strain like *Pseudomonas aeruginosa*.

Materials:

- *Pseudomonas aeruginosa* culture
- Mueller-Hinton broth (MHB)
- **S-Methyl-N,N-diethylthiocarbamate Sulfone** and comparator compounds
- 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

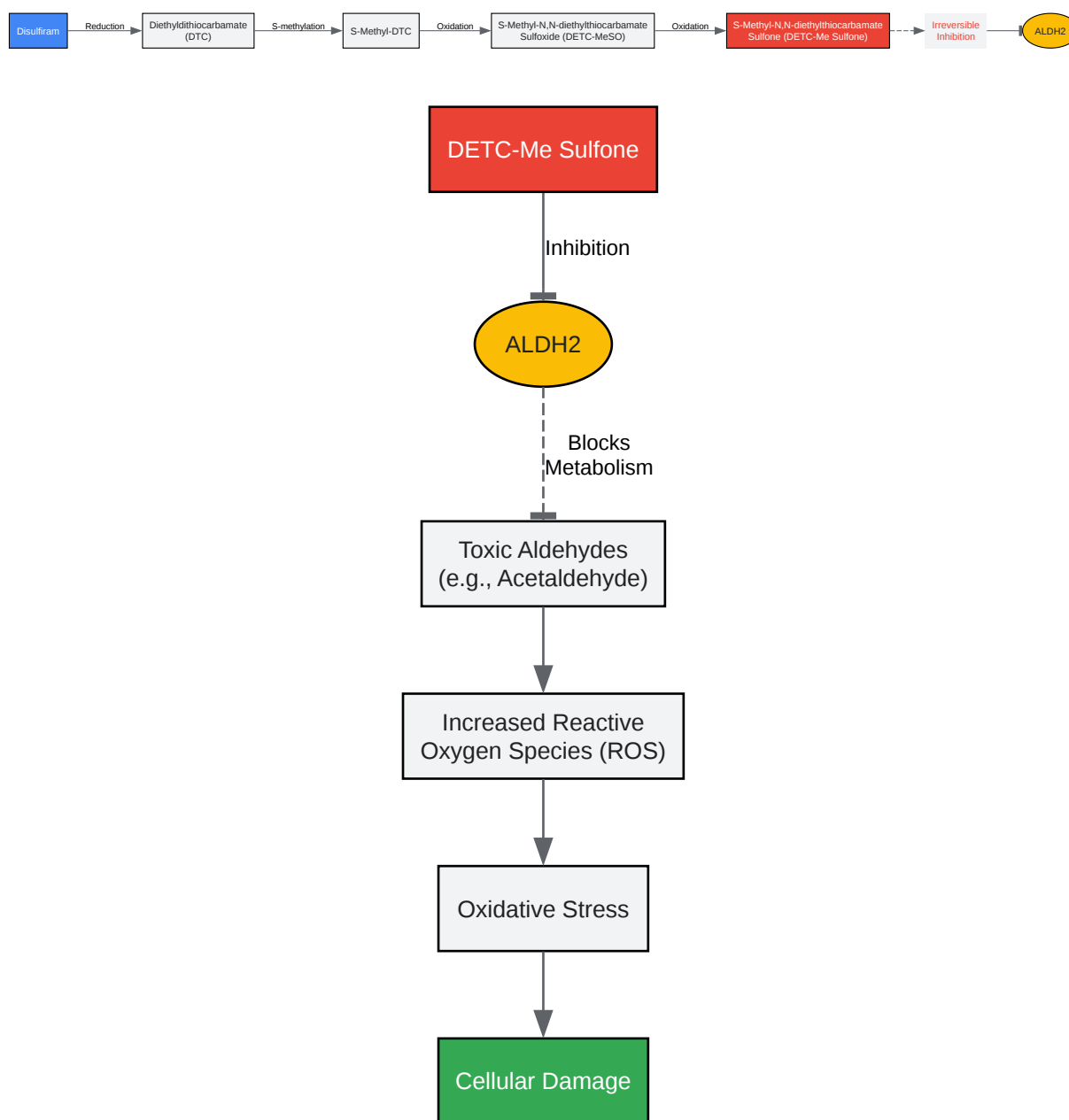
- Prepare a standardized inoculum of *P. aeruginosa* (e.g., 0.5 McFarland standard).
- Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
- Inoculate each well with the bacterial suspension to a final concentration of approximately 5×10^5 CFU/mL.

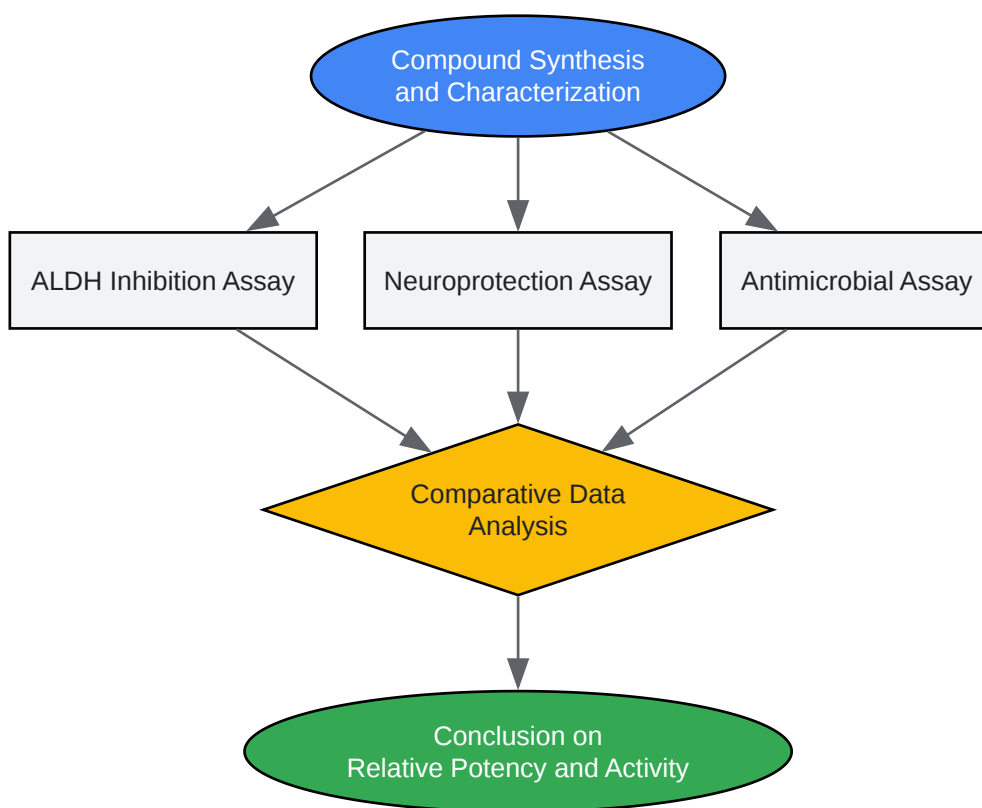
- Include positive (bacteria and broth) and negative (broth only) controls.
- Incubate the plates at 37°C for 18-24 hours.
- Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

Disulfiram Metabolism and ALDH Inhibition

Disulfiram undergoes a series of metabolic transformations to yield its active metabolites, including DETC-Me Sulfoxide and DETC-Me Sulfone. These metabolites are potent irreversible inhibitors of ALDH2.





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